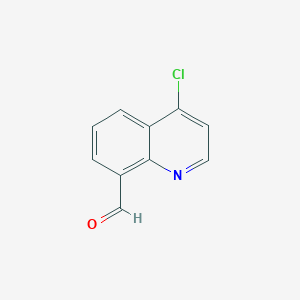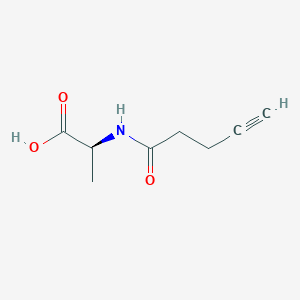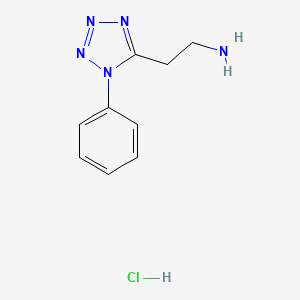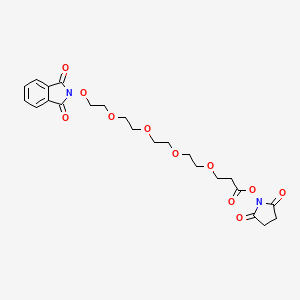
1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tétraoxapentadécan-15-oate de 2,5-dioxopyrrolidin-1-yle
Vue d'ensemble
Description
This compound is a naturally occurring flavonoid compound that exhibits remarkable potential in biomedical research and development . Its multifaceted properties and chemical composition make it a promising candidate for various therapeutic applications .
Synthesis Analysis
The compound is used as a linker for antibody-drug-conjugation (ADC) . It is synthesized and offered by several companies for research purposes .Chemical Reactions Analysis
The compound is used as a linker in the formation of antibody-drug conjugates (ADCs) . The specific chemical reactions involved in this process are not detailed in the search results.Applications De Recherche Scientifique
Recherche et développement biomédicaux
Ce composé présente un potentiel remarquable dans la recherche et le développement biomédicaux . Ses propriétés multiformes et sa composition chimique en font un candidat prometteur pour diverses applications thérapeutiques .
Ciblage de récepteurs ou de voies spécifiques
Le composé peut cibler précisément des récepteurs ou des voies spécifiques impliqués dans de nombreuses maladies . Cette propriété est la clé pour débloquer de nouvelles approches thérapeutiques .
Principe actif pharmaceutique
Ce composé est un principe actif pharmaceutique de petite molécule . Il peut être utilisé comme réactif de liaison pour la bioconjugaison , qui est un processus qui lie chimiquement deux molécules ensemble, souvent utilisé dans le développement de médicaments.
Conjugaison anticorps-médicament (ADC)
Le composé est utilisé comme un lieur dans les conjugués anticorps-médicaments (ADC) . Les ADC sont une classe de thérapeutiques qui délivrent des agents cytotoxiques directement aux cellules cancéreuses via des anticorps spécifiques .
Découverte de médicaments
Dans le domaine de la découverte de médicaments, ce composé peut être utilisé comme un lieur . Les lieurs sont utilisés pour connecter l'anticorps et le médicament dans les ADC .
Mécanisme D'action
ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug. ADCs are designed to bind to antigen-expressing cells, become internalized, and then release the cytotoxic drug to kill the cell .
The result of the action is typically cell death, as the cytotoxic drug interferes with cell division and leads to apoptosis . The action environment can include factors such as the expression level of the target antigen and the internalization rate of the ADC .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds between biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its reactive ester group. The ester group reacts with amine groups on proteins and peptides, forming stable amide bonds. This interaction is essential for the creation of bioconjugates, which are used in targeted drug delivery systems .
Cellular Effects
The effects of 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate on cells are multifaceted. This compound influences cell function by facilitating the targeted delivery of therapeutic agents. It impacts cell signaling pathways, gene expression, and cellular metabolism by ensuring that drugs are delivered specifically to target cells, thereby minimizing off-target effects and enhancing therapeutic efficacy .
Molecular Mechanism
At the molecular level, 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate exerts its effects through covalent binding interactions with biomolecules. The reactive ester group of the compound forms stable amide bonds with amine groups on proteins and peptides. This binding interaction is crucial for the formation of stable bioconjugates, which are used in targeted drug delivery. Additionally, this compound can inhibit or activate enzymes by modifying their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate change over time. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it continues to facilitate targeted drug delivery over time .
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate vary with different dosages in animal models. At lower doses, the compound effectively facilitates targeted drug delivery without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects have been noted, where the efficacy of the compound plateaus beyond a certain dosage .
Metabolic Pathways
2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the compound in therapeutic applications .
Transport and Distribution
Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound is localized to specific cellular compartments, enhancing its efficacy in targeted drug delivery. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in targeted drug delivery .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O11/c26-19-5-6-20(27)24(19)36-21(28)7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-25-22(29)17-3-1-2-4-18(17)23(25)30/h1-4H,5-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGLPXQSIDIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


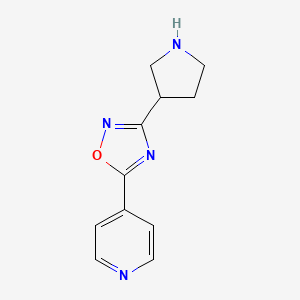



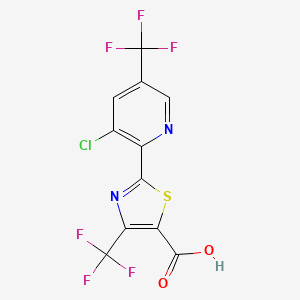
![3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B1459358.png)
